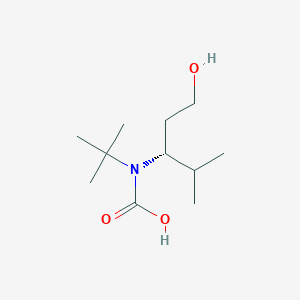
(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a tert-butyl group, a hydroxy group, and a carbamic acid moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-hydroxy-4-methylpentan-3-one.
Reaction with tert-Butyl Isocyanate: The key step involves the reaction of ®-1-hydroxy-4-methylpentan-3-one with tert-butyl isocyanate under controlled conditions to form the desired carbamic acid derivative.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.
Aplicaciones Científicas De Investigación
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carbamic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective drugs.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamic acid |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12(10(14)15)11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
WBOJDHVRDKNLNX-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@@H](CCO)N(C(=O)O)C(C)(C)C |
SMILES canónico |
CC(C)C(CCO)N(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


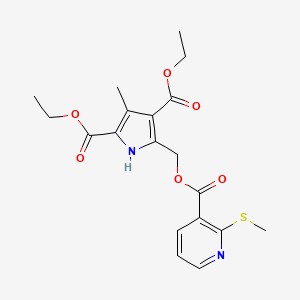

![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
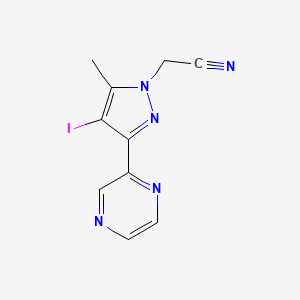
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
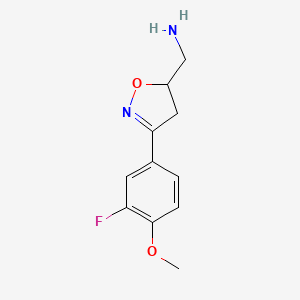
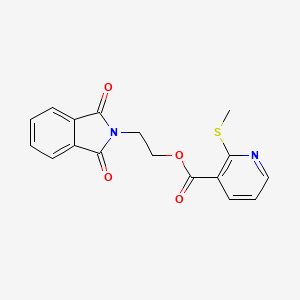

![6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358906.png)
![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13358915.png)
![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)
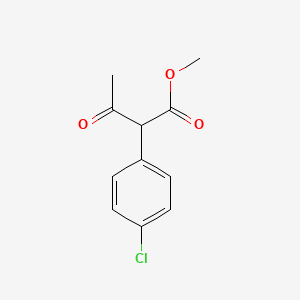
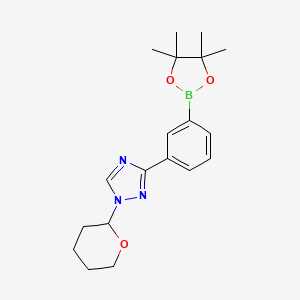
![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
